(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate chemical properties
(1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate chemical properties
An In-depth Technical Guide to (1-(Pyridin-2-yl)cyclohexyl)methanamine Tosylate
Abstract
This technical guide provides a comprehensive overview of (1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The structural framework, combining a pyridine ring and a substituted cyclohexylamine moiety, represents a scaffold prevalent in pharmacologically active agents[1][2][3]. This document details the compound's physicochemical properties, outlines a robust, multi-step synthesis protocol with explicit causal reasoning for experimental choices, and describes the analytical techniques required for its structural confirmation and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this compound as a building block for novel therapeutic agents.
Introduction and Significance
The pyridine ring is a cornerstone scaffold in pharmaceutical design, found in numerous therapeutic agents due to its ability to engage in hydrogen bonding and its overall metabolic stability[3]. Similarly, functionalized cyclohexylamine structures are embedded in molecules with diverse biological activities, including analgesic, anti-inflammatory, and central nervous system effects[1][2]. The title compound, (1-(Pyridin-2-yl)cyclohexyl)methanamine, combines these two privileged fragments. The formation of its tosylate salt is a common strategy in drug development to improve the crystallinity, stability, and aqueous solubility of an active pharmaceutical ingredient.
This guide provides the necessary theoretical and practical framework for the synthesis and validation of this compound, enabling its application in discovery pipelines.
Physicochemical and Structural Properties
The tosylate salt is formed by the protonation of the primary amine by p-toluenesulfonic acid. The resulting properties are crucial for handling, formulation, and experimental design.
Data Summary
| Property | Value | Basis |
| IUPAC Name | (1-(Pyridin-2-yl)cyclohexyl)methanaminium 4-methylbenzenesulfonate | Nomenclature |
| CAS Number | 204067-08-3 (Free Base)[4] | Literature |
| Molecular Formula | C₂₀H₂₈N₂O₃S | Calculated |
| Molecular Weight | 376.51 g/mol | Calculated |
| Melting Point | Not available in published literature. Requires experimental determination. | - |
| Solubility | Expected to be soluble in water, methanol, and DMSO. Sparingly soluble in nonpolar organic solvents. | Chemical Principles |
| Appearance | Expected to be a white to off-white crystalline solid. | Chemical Principles |
Chemical Structure Diagram
The following diagram illustrates the ionic interaction between the (1-(Pyridin-2-yl)cyclohexyl)methanaminium cation and the 4-methylbenzenesulfonate (tosylate) anion.
Caption: Ionic structure of (1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate.
Synthesis and Purification Protocol
The synthesis of the target compound is achieved through a three-step process starting from commercially available materials. Each step is designed for high yield and purity.
Synthesis Workflow Diagram
Caption: Three-step synthesis pathway for the target tosylate salt.
Step 1: Synthesis of 1-(Pyridin-2-yl)cyclohexane-1-carbonitrile
This step employs a variation of the Strecker synthesis, a well-established method for producing α-amino nitriles.
-
Principle: Cyclohexanone reacts with 2-aminopyridine to form an imine intermediate. The subsequent nucleophilic addition of a cyanide ion to the imine carbon yields the stable α-amino nitrile. This reaction is analogous to the synthesis of 1-piperidinocyclohexanecarbonitrile[5][6].
-
Methodology:
-
To a stirred solution of 2-aminopyridine (1.0 eq) in methanol at 0 °C, add glacial acetic acid to adjust the pH to approximately 5-6.
-
Add cyclohexanone (1.05 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to facilitate imine formation.
-
In a separate flask, dissolve potassium cyanide (KCN) (1.1 eq) in a minimum amount of cold water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Add the KCN solution dropwise to the reaction mixture. The temperature should be maintained at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure nitrile intermediate.
-
Step 2: Reduction of 1-(Pyridin-2-yl)cyclohexane-1-carbonitrile
The nitrile is reduced to the corresponding primary amine using a powerful reducing agent.
-
Principle: Lithium aluminum hydride (LiAlH₄) is a potent source of hydride ions (H⁻) that effectively reduces nitriles to primary amines. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. A similar reduction of a carboxamide using LiAlH₄ is a well-documented procedure[7].
-
Methodology:
-
Set up a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Dissolve the nitrile intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. An exothermic reaction may occur; control the addition rate to maintain the temperature below 15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and carefully quench it using the Fieser workup method: sequentially add water (X mL), then 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is crucial for safety and for producing a granular precipitate that is easy to filter.
-
Stir the resulting mixture vigorously for 1 hour, then filter off the aluminum salts through a pad of Celite.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude free base, (1-(Pyridin-2-yl)cyclohexyl)methanamine. This product can be purified by vacuum distillation or chromatography if necessary.
-
Step 3: Formation of the Tosylate Salt
This is a standard acid-base reaction to form a stable, crystalline salt.
-
Principle: The basic primary amine reacts with the strong acid, p-toluenesulfonic acid (p-TsOH), in a 1:1 molar ratio to form the ammonium tosylate salt. The choice of solvent is critical to facilitate salt formation and subsequent crystallization.
-
Methodology:
-
Dissolve the purified free base from Step 2 (1.0 eq) in a suitable solvent, such as isopropanol (IPA) or ethanol.
-
In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent.
-
Slowly add the p-TsOH solution to the stirred amine solution at room temperature.
-
A precipitate should form, often immediately. Stir the mixture for 1-2 hours to ensure complete salt formation.
-
Cool the slurry in an ice bath for 1 hour to maximize crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., cold IPA) and then with a non-polar solvent like diethyl ether to aid drying.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity, structure, and purity of the final product. The following are the expected results from standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Pyridine Protons: Expect 4 distinct signals in the aromatic region (~7.0-8.5 ppm).
-
Tosylate Aromatic Protons: Two doublets (~7.1 ppm and ~7.5 ppm) corresponding to the AA'BB' system of the p-substituted benzene ring.
-
Tosylate Methyl Protons: A sharp singlet at ~2.3 ppm.
-
Methylene Bridge (-CH₂-NH₃⁺): A signal around ~3.0-3.5 ppm.
-
Cyclohexyl Protons: A series of broad multiplets in the aliphatic region (~1.2-2.5 ppm).
-
Ammonium Protons (-NH₃⁺): A broad singlet, which may exchange with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Expect distinct signals for all 20 unique carbon atoms in the molecule, including those in the pyridine ring, cyclohexyl ring, methylene bridge, and the tosylate anion.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretching: Broad absorption bands in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt.
-
S=O Stretching: Strong, characteristic absorptions around 1200-1250 cm⁻¹ and 1030-1050 cm⁻¹ for the sulfonate group.
-
C-N Stretching: Absorptions around 1100-1200 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Using a soft ionization technique like Electrospray Ionization (ESI+), the mass spectrometer should detect the cationic part of the molecule. The expected parent ion peak [M+H]⁺ would correspond to the molecular weight of the free base (C₁₃H₂₀N₂), m/z ≈ 191.17.
-
Potential Applications and Further Research
The structural motifs within (1-(Pyridin-2-yl)cyclohexyl)methanamine tosylate suggest its potential as a valuable building block in drug discovery. Given that related pyridine and cyclohexyl structures exhibit a range of pharmacological activities, this compound could serve as a precursor for developing novel agents targeting:
Further research could involve derivatizing the primary amine to synthesize libraries of amides, sulfonamides, or ureas for structure-activity relationship (SAR) studies.
Safety and Handling
-
Precursors: Handle potassium cyanide (KCN) and lithium aluminum hydride (LiAlH₄) with extreme caution according to established laboratory safety protocols. KCN is a potent poison. LiAlH₄ is pyrophoric and reacts violently with water.
-
Final Compound: As a novel chemical, the toxicological properties have not been fully evaluated. Assume the compound is harmful and handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated area.
-
Refer to the Material Safety Data Sheet (MSDS) for all reagents used in the synthesis.
References
-
Brito, F. C. F., et al. (2021). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Y-29794 Tosylate. PubChem. Available at: [Link]
-
Khan, I., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. MDPI. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 1-Piperidinocyclohexanecarbonitrile. PrepChem.com. Available at: [Link]
- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Kappe, C. O. (2012). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]
-
ChemBK. (2024). 1-Piperidine Cyclohexane Carbonitrile. ChemBK.com. Available at: [Link]
-
Nováková, L., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-OXOCYCLOHEX-1-ENE-1-CARBONITRILE. orgsyn.org. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1-(pyridin-2-yl)cyclohexyl)MethanaMine | 204067-08-3 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. chembk.com [chembk.com]
- 7. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
